2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine
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Overview
Description
2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine is a complex organic compound characterized by its unique structure, which includes three phenylethynyl groups attached to a benzene ring at positions 2, 4, and 6, and three amine groups at positions 1, 3, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine typically involves the Sonogashira-Hagihara coupling reaction. This reaction uses palladium catalysts and copper co-catalysts to couple phenylacetylene with a halogenated benzene derivative. The process is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of benzene-1,3,5-tricarbaldehyde derivatives.
Reduction: Formation of 2,4,6-tris(phenylethyl)benzene-1,3,5-triamine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine involves its interaction with various molecular targets. The phenylethynyl groups can engage in π-π stacking interactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
1,3,5-Tris(phenylethynyl)benzene: Lacks the amine groups, making it less versatile in biological applications.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Contains triazine instead of benzene, offering different chemical properties.
Uniqueness: 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine is unique due to its combination of phenylethynyl and amine groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in both organic synthesis and material science .
Properties
CAS No. |
827032-42-8 |
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Molecular Formula |
C30H21N3 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2,4,6-tris(2-phenylethynyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C30H21N3/c31-28-25(19-16-22-10-4-1-5-11-22)29(32)27(21-18-24-14-8-3-9-15-24)30(33)26(28)20-17-23-12-6-2-7-13-23/h1-15H,31-33H2 |
InChI Key |
XQAQUKLNRRMYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2N)C#CC3=CC=CC=C3)N)C#CC4=CC=CC=C4)N |
Origin of Product |
United States |
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